4-Dechloro-4-hydroxy Diclazuril

Description

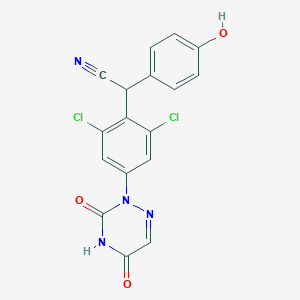

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N4O3/c18-13-5-10(23-17(26)22-15(25)8-21-23)6-14(19)16(13)12(7-20)9-1-3-11(24)4-2-9/h1-6,8,12,24H,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWOPPZPCDNOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112206-71-0 | |

| Record name | (2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl)(4-hydroxyphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112206710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL)(4-HYDROXYPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AL04X3I8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Mechanistic Elucidation of 4 Dechloro 4 Hydroxy Diclazuril

Biotransformation Mechanisms in Non-Human Biological Systems

Biotransformation is the process by which living organisms modify chemical compounds, primarily occurring in the liver. nih.gov This process is divided into Phase I (introducing or exposing functional groups) and Phase II (conjugation) reactions. nih.gov The formation of 4-Dechloro-4-hydroxy Diclazuril (B1670474) from Diclazuril involves Phase I reactions, specifically hydroxylation and dechlorination.

Studies on the metabolism of Diclazuril across various animal species indicate that the drug is generally subject to limited metabolism, with a significant portion of the administered dose being excreted as the unchanged parent drug. fao.orginchem.org However, the detection of minor metabolites confirms that biotransformation does occur. inchem.org

The transformation of Diclazuril to 4-Dechloro-4-hydroxy Diclazuril necessitates two primary metabolic events:

Dechlorination: This involves the removal of a chlorine atom from the 4-chlorophenyl group of the Diclazuril molecule.

Hydroxylation: This involves the addition of a hydroxyl (-OH) group, replacing the chlorine atom. This type of reaction is a classic example of Phase I metabolism, which serves to make lipophilic compounds more polar and water-soluble. nih.gov

While extensive documentation on the in vivo presence of this compound is scarce, its structure points towards an oxidative metabolic pathway. In some species, such as cattle, previously unreported metabolites of Diclazuril have been found in plasma, suggesting that the metabolic profile of the drug may be more complex than initially thought and could include derivatives like the one . nih.gov

The pharmacokinetics and metabolism of Diclazuril show considerable variation among different animal species. ijvm.org.il While the parent drug often constitutes the majority of the residue in tissues and excreta, the extent of absorption and the rate of elimination differ significantly between avian and mammalian species. fao.orginchem.org

In rats and rabbits, over 90% of a dose is excreted in the feces, mostly as the unchanged drug, indicating limited absorption and metabolism. inchem.org Similarly, in poultry, residues in edible tissues consist almost exclusively of the parent drug, especially at short withdrawal times. fao.org In contrast, sheep exhibit poor absorption of Diclazuril. inchem.org Studies in horses show that Diclazuril is absorbed orally and achieves steady-state concentrations in plasma and cerebrospinal fluid. nih.govnih.gov

These species-specific differences in handling the parent compound imply that the formation of metabolites could also be highly variable. The differences in metabolic capacity are often linked to variations in liver enzyme activity and physiology between species. up.ac.zafrontiersin.org For instance, the relative kidney weight is significantly greater in birds than in mammals, which could influence excretion pathways. frontiersin.org

Interactive Table: Comparative Pharmacokinetics of Diclazuril in Various Species

| Species | Absorption & Bioavailability | Primary Excretion Route | Key Metabolic Findings | Reference(s) |

| Rat | Limited absorption. | Feces (>90%). | Very minor metabolism; >97% of dose excreted as unchanged drug. Two metabolites accounted for <0.5% of the dose. | fao.orginchem.org |

| Rabbit | Fairly rapid absorption and excretion. | Feces (~70% in 48h), Urine (~3%). | Various minor metabolites detected, none exceeding 2% of radioactivity. Two main metabolites were glucuronide and sulfate (B86663) conjugates. | fao.orginchem.org |

| Chicken | Well absorbed when administered in feed. | Excreta. | Residues in tissues are almost exclusively the parent drug. A triazine-dione ring cleavage product was identified. | fao.orginchem.org |

| Turkey | Rapid absorption, with peak plasma levels at 6 hours post-administration. | Excreta. | At least 8 metabolites identified, but parent drug is the major component (55.8% of dose). Ring cleavage product also found. | inchem.org |

| Sheep | Poor absorption. | Feces. | Plasma concentrations were very low, indicating limited systemic exposure and metabolism. | inchem.orgijvm.org.il |

| Horse | Good oral absorption. | Urine (no parent drug detected). | Attains steady-state concentrations in plasma and CSF, suggesting systemic distribution and metabolism. | nih.gov |

| Cattle | Variable absorption, but enhanced with a sodium salt formulation. | Not specified. | A previously unreported metabolite was found at high concentrations in plasma. | nih.gov |

The biotransformation of xenobiotics like Diclazuril is predominantly carried out by enzyme systems within the liver. nih.gov Phase I reactions, such as the hydroxylation required to form the specified metabolite, are mainly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govnih.gov

CYP enzymes mediate oxidative reactions by inserting an oxygen atom into a substrate, a common mechanism for metabolizing drugs and other foreign compounds. nih.gov The conversion of Diclazuril likely involves a CYP-mediated process where the C-Cl bond on the phenyl ring is cleaved, followed by the introduction of a hydroxyl group. While the specific CYP isoforms responsible for Diclazuril metabolism have not been detailed in the available literature, comparative studies on other pharmaceuticals show that isoforms like CYP2C9 and CYP3A4 are crucial for the metabolism of many drugs. nih.govnih.gov It is plausible that one or more enzymes from these families are involved in the hydroxylation of Diclazuril.

The vast and complex community of microorganisms in the gastrointestinal tract plays a crucial role in the metabolism of xenobiotics. nih.govmdpi.com The gut microbiota can perform a variety of chemical transformations that may not be accomplished by host enzymes, including reduction and hydrolysis reactions. mdpi.com

Intestinal bacteria are known to be involved in the metabolism of various compounds, including the conversion of bile acids and the degradation of dietary fibers. mdpi.com Their enzymes can alter drugs before they are absorbed, influencing their bioavailability and toxicity. For a compound like Diclazuril, the intestinal microbiota could potentially contribute to its biotransformation. Specifically, the reductive dechlorination of chlorinated aromatic compounds is a known capability of certain anaerobic bacteria. This suggests that the gut microbiota could play a role in the initial dechlorination step, creating a precursor that is then hydroxylated by hepatic enzymes. The normal gut microbiota is essential for preventing infections by enhancing colonization resistance against pathogens through mechanisms like nutrient competition and the production of inhibitory substances. nih.gov

To investigate metabolic pathways and identify metabolites of new chemical entities, in vitro models using liver cells are indispensable tools. nih.gov These systems, which include primary human hepatocytes (PHHs), liver S9 fractions, and three-dimensional (3D) organoid cultures, allow for detailed studies of drug metabolism in a controlled environment. nih.govdigitellinc.commdpi.com

Primary Hepatocytes: These cells retain a comprehensive profile of metabolic enzymes and are considered the gold standard for predicting in vivo metabolism. digitellinc.com

Liver S9 and Microsomal Fractions: These subcellular fractions contain Phase I (microsomes) and some Phase II (S9) enzymes, making them useful for studying specific enzymatic reactions like hydroxylation by CYPs. mdpi.com

Hepatocyte-like Organoids: These 3D culture systems are an emerging technology that can model liver function over longer periods and are being explored for their use in toxicity testing and metabolism studies. nih.govwur.nl

Using such in vitro models, researchers can incubate Diclazuril with hepatocytes from various species (e.g., human, rat, chicken) to compare metabolic profiles directly. digitellinc.com This approach would enable the definitive identification of metabolites like this compound and help pinpoint the specific enzyme systems responsible for its formation.

Abiotic and Environmental Degradation of Diclazuril Leading to Derivative Formation

Beyond biological systems, chemical compounds can be transformed through abiotic processes in the environment. Factors such as sunlight (photolysis), water (hydrolysis), and interaction with soil components can lead to the degradation of a parent compound into various derivatives.

For Diclazuril, environmental risk assessments have been conducted, which generally conclude that the substance does not pose a significant risk to the terrestrial compartment or groundwater and is unlikely to bioaccumulate. nih.gov However, specific studies detailing the abiotic degradation pathways of Diclazuril and the formation of specific derivatives like this compound are not extensively documented in the available literature. Theoretically, environmental conditions could facilitate dechlorination and hydroxylation reactions, but further research is required to confirm these pathways and their relevance under natural environmental conditions.

Photolytic Degradation Pathways of Diclazuril

The role of light in the degradation of diclazuril has been a subject of scientific inquiry. While some studies under specific laboratory conditions have suggested that diclazuril is stable to photolytic degradation, the formation of this compound through this pathway cannot be entirely ruled out under different environmental scenarios.

Forced degradation studies involving exposure to short-wave (254 nm) and long-wave (366 nm) UV light for 24 hours indicated that diclazuril was stable under these specific conditions. scispace.com However, the complexity of environmental photodegradation, which involves indirect photosensitization and the presence of various natural substances, may lead to different outcomes. The process of photolysis in aqueous environments can lead to the formation of hydroxylated byproducts from other aromatic compounds, suggesting a potential, though not yet definitively proven, pathway for the dechloro-hydroxylation of diclazuril. nih.gov

Hydrolytic and Oxidative Transformation Under Environmental Conditions

Hydrolysis and oxidation are key abiotic processes that contribute to the transformation of pharmaceuticals in the environment. For diclazuril, these pathways are highly dependent on the surrounding chemical conditions, particularly pH.

Diclazuril has been found to be largely stable to hydrolysis in acidic and neutral aqueous solutions. nih.gov However, under alkaline conditions, significant degradation is observed. oup.com Studies have shown that diclazuril contains two amide links that are susceptible to breaking under alkaline stress, leading to substantial degradation of the parent molecule. oup.com

Oxidative degradation has also been demonstrated as a relevant transformation pathway. In laboratory stress tests using 3% hydrogen peroxide (H2O2), diclazuril underwent degradation, indicating its susceptibility to oxidative processes that can occur in the environment. oup.com While these studies confirmed degradation, they did not definitively identify this compound as a resulting product. However, the formation of hydroxylated derivatives is a common outcome of oxidative attacks on aromatic rings.

Influence of pH and Temperature on Diclazuril Stability and Derivative Generation

The stability of diclazuril and the generation of its derivatives are intricately linked to the pH and temperature of the environment. Diclazuril is a weak acid with a pKa of 5.92. nih.gov This means that its solubility and reactivity change significantly with pH. At a pH below its pKa, it exists predominantly in its neutral, less soluble form. Above a pH of 5.92, it can be deprotonated to a more soluble anionic form. nih.gov

Studies on the hydrolytic stability of diclazuril in aqueous solutions at 50°C over five days demonstrated that it was stable between pH 5 and 8. nih.gov However, at pH 9, rapid hydrolysis occurred, leading to the formation of a tentatively identified ketone analogue of diclazuril, which results from the removal of the nitrile group. nih.gov This highlights the critical role of alkaline pH in promoting the hydrolytic degradation of diclazuril.

Regarding temperature, one study showed diclazuril to be stable when a solid form of the drug substance was kept at 80°C for 24 hours. nih.gov In solution, however, temperature can accelerate degradation reactions. For instance, the hydrolytic degradation at pH 9 was observed at an elevated temperature of 50°C. nih.gov

The interplay between pH and temperature is crucial. For example, while diclazuril shows good stability at room temperature with a half-life exceeding 119 days, elevated temperatures in alkaline aqueous environments can significantly accelerate its degradation. mst.dk

Degradation in Complex Matrices: Feed, Manure, and Soil Environments

In animal feed, diclazuril has been shown to be stable. One study found no apparent degradation of diclazuril in a reconstituted feed sample stored at 4°C in the dark for a week. mst.dk

Once excreted, diclazuril enters manure and subsequently the soil environment. In studies of diclazuril metabolism in chickens, the parent drug was found to be the major residue, with metabolites accounting for a small fraction. fao.org One identified degradation product in excreta resulted from the cleavage of the 1,2,4-triazine-dione ring, a different transformation pathway than the formation of this compound. fao.org

Soil degradation studies have shown that diclazuril has the potential to be persistent. In one study, less than 5% of the radiolabeled carbon from the nitrile substituent of diclazuril was released as CO2 or volatile organic compounds after 74 days of aerobic incubation in the dark at room temperature. nih.gov This suggests that the primary degradation pathway in soil does not involve extensive mineralization but rather the formation of soil-bound residues or non-volatile transformation products. The specific identification of this compound in these complex matrices has not been detailed in the reviewed literature, but the presence of a commercial standard for this compound strongly suggests it is a relevant transformation product in environmental settings. lgcstandards.com

Interactive Data Tables

Table 1: Diclazuril Stability under Forced Degradation Conditions

| Stress Condition | Reagent/Parameter | Duration | Observation | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Minimal degradation | oup.com |

| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | Massive degradation | oup.com |

| Oxidative | 3% H₂O₂ | 24 hours | Degradation occurred | oup.com |

| Thermal (solid) | 80°C | 24 hours | Stable | nih.gov |

| Photolytic | UV light (254/366 nm) | 24 hours | Stable | scispace.com |

Table 2: Influence of pH on Diclazuril Hydrolytic Stability at 50°C

| pH | Duration | Stability | Identified Product (Tentative) | Reference |

| 5 | 5 days | Stable | - | nih.gov |

| 6 | 5 days | Stable | - | nih.gov |

| 7 | 5 days | Stable | - | nih.gov |

| 8 | 5 days | Stable | - | nih.gov |

| 9 | 5 days | Rapid hydrolysis | Ketone analogue of diclazuril | nih.gov |

Advanced Analytical Methodologies for Detection and Characterization of 4 Dechloro 4 Hydroxy Diclazuril

Chromatographic Separation Techniques for Complex Biological and Environmental Matrices

Chromatographic methods are indispensable for isolating 4-Dechloro-4-hydroxy Diclazuril (B1670474) from intricate matrices such as animal tissues, feed, and environmental samples, where numerous other compounds can interfere with analysis. The choice of technique and its specific parameters are critical to achieving reliable and accurate results.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of Diclazuril and its metabolites. scispace.comresearchgate.net The development of a robust HPLC method involves a systematic process of optimizing various parameters to ensure the method is specific, accurate, precise, and linear over a defined concentration range. nih.govresearchgate.net Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to guarantee the reliability of the analytical data. scispace.comresearchgate.net

A stability-indicating HPLC method has been developed to determine Diclazuril in the presence of its degradation products, which would include hydroxylated derivatives. scispace.com Such methods are crucial for understanding the stability of the parent compound and the formation of metabolites under various stress conditions, including acidic, alkaline, photolytic, thermal, and oxidative environments. scispace.com

The optimization of chromatographic conditions is a pivotal step in developing a selective HPLC method. This involves the careful selection of the stationary phase (column) and the mobile phase.

Reversed-Phase (RP) HPLC: This is the most common mode used for the analysis of Diclazuril and its metabolites. A C18 column is frequently employed as the stationary phase. scispace.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often with a pH modifier like phosphoric acid to improve peak shape and resolution. scispace.com For instance, a mobile phase of acetonitrile and 0.2% phosphoric acid has been successfully used in an isocratic separation. scispace.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Normal-Phase (NP) HPLC: While less common for this application, normal-phase HPLC can be utilized, particularly for specialized separations like resolving enantiomers. nih.gov In this mode, a polar stationary phase is used with a non-polar mobile phase, such as n-hexane with modifiers like ethanol (B145695) and trifluoroacetic acid. nih.gov Chiral stationary phases, for example, have been used in normal-phase mode to separate the enantiomers of Diclazuril. nih.gov

Table 1: Examples of HPLC Chromatographic Conditions

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) scispace.com | Chiral Stationary Phase (e.g., single-urea-bound 4-chlorophenylcarbamoylated β-cyclodextrin) nih.gov |

| Mobile Phase | Acetonitrile and 0.2% Phosphoric Acid scispace.com | n-hexane, trifluoroacetic acid, and ethanol nih.gov |

| Flow Rate | 1.2 mL/min scispace.com | Not specified |

| Detection | UV at 275 nm scispace.com | Not specified |

For complex samples containing multiple components with a wide range of polarities, isocratic elution (constant mobile phase composition) may not provide adequate separation. In such cases, gradient elution is employed. This technique involves changing the composition of the mobile phase during the analytical run, typically by increasing the proportion of the organic solvent. This enhances the separation of closely eluting peaks and reduces analysis time.

A ternary gradient reversed-phase HPLC method has been utilized for the determination of Diclazuril in feed samples, demonstrating the effectiveness of gradient elution for complex matrices. europa.eu The ability to manipulate the mobile phase composition allows for the fine-tuning of the separation, ensuring that the analyte of interest is well-resolved from potential interferences. unige.ch

Effective sample preparation is crucial to remove interfering substances from the matrix and to concentrate the analyte before HPLC analysis. This step significantly improves the accuracy and sensitivity of the method.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up samples. It involves passing the sample through a cartridge containing a solid adsorbent. The analyte is retained on the adsorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent.

Liquid-Liquid Extraction (LLE): LLE is another common technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that separates molecules based on their size. It is particularly useful for removing large molecules, such as proteins and lipids, from the sample extract.

For the analysis of Diclazuril in feed, a sample preparation protocol involving extraction followed by evaporation and redissolution in a mixture of N,N-dimethylformamide (DMFA) and water has been described. europa.eu

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, although its application to compounds like 4-Dechloro-4-hydroxy Diclazuril can be more challenging due to their polarity and low volatility. Often, derivatization is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

For instance, a GC method involving in-situ derivatization with acetylacetone (B45752) has been developed for the analysis of debrisoquine (B72478) and its 4-hydroxy metabolite. nih.gov A similar approach could potentially be adapted for this compound. The use of a nitrogen-specific detector can enhance the selectivity and sensitivity of the GC method for nitrogen-containing compounds. nih.gov

Table 2: Potential GC Method Parameters

| Parameter | Example GC Method |

|---|---|

| Derivatization Agent | Acetylacetone (hypothetical for this compound) nih.gov |

| Detector | Nitrogen-Specific Detector (NSD) or Flame-Ionization Detector (FID) nih.gov |

| Application | Analysis in biological fluids like plasma and urine nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. The principles of method development, including the choice of stationary and mobile phases, are similar to HPLC, but the instrumentation is designed to operate at much higher pressures. UHPLC is well-suited for high-throughput screening of a large number of samples for Diclazuril and its metabolites.

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the analysis of this compound. Its high sensitivity and specificity allow for the detection of trace levels of the metabolite in complex biological and environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS and, more powerfully, tandem mass spectrometry (LC-MS/MS) are the methods of choice for the quantitative and confirmatory analysis of this compound. These techniques involve the separation of the analyte from the sample matrix using high-performance liquid chromatography (HPLC) followed by its detection and identification by a mass spectrometer. The use of a reversed-phase C18 column with a gradient elution of acetonitrile and water is a common chromatographic approach for separating diclazuril and its metabolites. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. Both positive and negative ion detection modes can be utilized, though for diclazuril and its analogues, negative ion mode often provides superior sensitivity. nih.govnih.gov In negative ESI, the molecule is deprotonated to form a negatively charged ion, [M-H]⁻, which is then detected by the mass spectrometer. The molecular formula for this compound is C₁₇H₁₀Cl₂N₄O₃, with a corresponding molecular weight of 389.19 g/mol . Therefore, in negative ion mode, the expected deprotonated molecule would have a mass-to-charge ratio (m/z) of approximately 388.2.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and confirmation. In this technique, the deprotonated molecule (precursor ion) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are characteristic of the molecule's structure.

While specific fragmentation data for this compound is not extensively published, the fragmentation pattern can be inferred from the known fragmentation of the parent compound, diclazuril. For diclazuril, a common fragmentation pathway in negative ion mode involves the loss of the triazine ring and other neutral losses. A proposed fragmentation for this compound would likely involve similar cleavages.

Table 1: Inferred Precursor and Product Ions for this compound in Negative ESI-MS/MS

| Ion Type | Proposed m/z | Description |

| Precursor Ion [M-H]⁻ | 388.2 | Deprotonated this compound |

| Product Ion 1 | ~316.0 | Potential loss of the cyanophenyl group from the hydroxylated benzene (B151609) ring. |

| Product Ion 2 | ~281.0 | Potential cleavage of the bond between the two aromatic rings. |

Note: The m/z values are theoretical and may vary slightly in experimental conditions. The fragmentation pathway requires confirmation through experimental data.

For highly sensitive and selective quantification, the Multiple Reaction Monitoring (MRM) mode is employed in tandem mass spectrometry. nih.gov This technique involves monitoring specific transitions from a precursor ion to one or more product ions. The specificity of MRM allows for the accurate quantification of this compound even in the presence of interfering substances in the matrix. nih.gov

Table 2: Hypothetical MRM Transitions for Quantification of this compound

| Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation |

| 388.2 | ~316.0 | ~281.0 |

Note: These transitions are hypothetical and would need to be optimized experimentally.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. This is a powerful tool for confirming the identity of metabolites like this compound. By comparing the measured accurate mass with the theoretical mass calculated from the molecular formula (C₁₇H₁₀Cl₂N₄O₃), a high degree of confidence in the identification can be achieved. HRMS can differentiate between ions with the same nominal mass but different elemental compositions, which is a significant advantage in complex metabolite profiling.

Immunoanalytical Techniques for Related Diclazuril Derivatives

Immunoanalytical techniques, leveraging the specific binding between an antibody and an antigen, offer rapid, sensitive, and high-throughput screening of chemical residues. The development of these methods for diclazuril and its metabolites is a significant area of research.

Development of Specific Antibodies for Diclazuril Metabolites

The foundation of a reliable immunoassay is the generation of highly specific antibodies that can recognize the target analyte. For diclazuril, this has involved the synthesis of haptens, which are small molecules that can elicit an immune response only when attached to a large carrier protein.

Researchers have successfully developed monoclonal antibodies (mAbs) against diclazuril by first synthesizing a diclazuril carboxyl derivative. nih.gov This derivative introduces a functional group that allows for its conjugation to carrier proteins like bovine serum albumin (BSA) and ovalbumin (OVA) to create a complete antigen (holoantigen). nih.gov The process involves dissolving the diclazuril derivative, along with coupling agents such as dicyclohexylcarbodiimide (B1669883) and N-hydroxysuccinimide, in a solvent like dimethylformamide (DMF) and then reacting it with the carrier protein. nih.gov

While these efforts have yielded antibodies with high affinity and specificity for the parent diclazuril molecule, there is a notable absence of published research detailing the development of antibodies specifically targeting the this compound metabolite. The generation of such specific antibodies would require the synthesis of a hapten that structurally resembles this particular metabolite to be used in the immunization of animals and subsequent antibody production.

Enzyme-Linked Immunosorbent Assay (ELISA) Method Validation and Cross-Reactivity

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique. For diclazuril, competitive ELISAs have been developed and validated for the quantitative analysis of the drug in various matrices, including meat and feed. meizhengbio.com These assays typically involve the competition between the free drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

The validation of these ELISA methods includes the determination of key performance parameters such as the half-maximal inhibitory concentration (IC50), limit of detection (LOD), and recovery rates. For a developed anti-diclazuril monoclonal antibody, the IC50 has been reported to be in the range of 0.449–0.517 ng/mL, with a detection limit of 0.10 ng/mL. nih.gov

A critical aspect of ELISA validation is the assessment of cross-reactivity, which measures the extent to which the antibody binds to compounds structurally similar to the target analyte. Studies on diclazuril-specific antibodies have shown very minimal cross-reactivity with other coccidiostats like toltrazuril (B1682979), toltrazuril sulfone, and clozaril (typically less than 0.1%). nih.gov

However, a significant data gap exists regarding the cross-reactivity of these existing diclazuril ELISAs with the this compound metabolite. Without such data, the ability of current immunoassays to accurately detect or differentiate this specific metabolite remains unknown. To ensure comprehensive monitoring, future research should focus on testing the cross-reactivity of existing anti-diclazuril antibodies with this compound or developing new antibodies specific to this metabolite.

Table 1: Cross-Reactivity of a Diclazuril-Specific Monoclonal Antibody

| Compound | Cross-Reactivity (%) |

| Diclazuril | 100 |

| Toltrazuril | < 0.1 |

| Toltrazuril Sulfone | < 0.1 |

| Clozaril | < 0.1 |

| Monensin | < 0.1 |

| Madurmycin | < 0.1 |

| Salinomycin | < 0.1 |

| Data sourced from a study on a specific anti-diclazuril monoclonal antibody. nih.gov The cross-reactivity with this compound was not reported. |

Electrochemical and Voltammetric Methods for Derivative Analysis

Electrochemical methods offer an alternative approach for the detection of electroactive compounds like diclazuril and its derivatives. These techniques are known for their high sensitivity, rapid response, and cost-effectiveness.

Stripping voltammetry, a particularly sensitive electrochemical technique, has been successfully applied for the determination of diclazuril. researchgate.net This method involves the preconcentration of the analyte onto the surface of a working electrode (e.g., a hanging mercury drop electrode) before the potential is scanned. The electrochemical behavior of diclazuril has been investigated using techniques such as linear-sweep and square-wave adsorptive cathodic stripping voltammetry. researchgate.net These methods have achieved low limits of detection, on the order of 10⁻¹⁰ to 10⁻⁹ mol L⁻¹, for diclazuril in bulk form. researchgate.net The reduction of the C=N double bond in the diclazuril molecule is the basis for its electrochemical detection. researchgate.net

Despite the successful application of voltammetric methods for the parent drug, there is a clear lack of published studies on the electrochemical or voltammetric analysis of the this compound metabolite. The electrochemical properties of this metabolite, particularly how the substitution of a chlorine atom with a hydroxyl group affects its redox behavior, have not been investigated. Future research in this area could lead to the development of novel electrochemical sensors for the specific and sensitive detection of this important metabolite.

Biological and Environmental Significance of 4 Dechloro 4 Hydroxy Diclazuril in Research Contexts

Role as a Biologically Relevant Metabolite in Pharmacokinetic and Residue Studies in Animals

In various animal species, including chickens, turkeys, sheep, and rabbits, diclazuril (B1670474) is metabolized to a limited extent, with the parent drug constituting the majority of the residues found, particularly shortly after administration. fao.org For instance, in chickens and rabbits, unchanged diclazuril is the primary substance excreted. fao.org However, studies have indicated that metabolites can be present in significant amounts in tissues like the liver, especially at longer withdrawal times. europa.eu

While some reports mention the detection of unidentified metabolites in plasma and tissues, specific pharmacokinetic data for 4-Dechloro-4-hydroxy diclazuril, such as its maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life, are not extensively detailed in publicly available literature. The focus of most residue studies has been on the parent compound, as it is considered the marker residue for regulatory purposes. europa.eu

The following table summarizes the general pharmacokinetic parameters of the parent compound, diclazuril, in various species, which provides context for the environment in which its metabolites, such as this compound, would exist.

| Animal Species | Time to Maximum Plasma Concentration (Tmax) of Diclazuril | Elimination Half-Life of Diclazuril | Reference |

|---|---|---|---|

| Chickens | 6 hours | Approximately 50 hours | fao.org |

| Turkeys | 6 hours | Not specified | ijvm.org.il |

| Lambs (pre-ruminant) | 9.4 hours | Not specified | ijvm.org.il |

| Lambs (ruminant) | 21.2 hours | Not specified | ijvm.org.il |

| Horses | 8-24 hours | Approximately 43-86.4 hours | researchgate.netnih.govnih.gov |

| Rabbits | Not specified | Approximately 2-2.5 days | fao.org |

Potential Influence on Antiparasitic Efficacy of the Parent Compound (Theoretical Impact of Metabolite)

The biological activity of drug metabolites is a critical consideration in pharmacology. A metabolite can be inactive, possess a similar level of activity to the parent compound, or even have enhanced or different activity. The hydroxylation of a drug molecule, such as the formation of this compound from diclazuril, can alter its binding affinity to the target site in the parasite.

The mechanism of action of diclazuril is not fully elucidated but is known to interfere with the parasite's life cycle by affecting the asexual and sexual stages. nih.gov It is believed to target a chloroplast-derived chlorophyll (B73375) a-D1 complex in Apicomplexan parasites. nih.gov Theoretically, the addition of a hydroxyl group could influence the molecule's polarity and its interaction with this target. This could potentially either maintain, reduce, or in some cases, enhance the anticoccidial effect.

Contribution to the Overall Residue Profile in Edible Animal Tissues and Excreta

For food-producing animals, understanding the complete residue profile of a veterinary drug and its metabolites is essential for ensuring food safety. While unchanged diclazuril is the designated marker residue, its metabolites contribute to the total residue burden. europa.eu

In chickens, studies have shown that metabolites account for less than 6% of the total administered dose. nih.gov In the liver of treated animals, while diclazuril is the major component of the residue shortly after dosing, the proportion of metabolites can increase over time. europa.eu This indicates that as the parent drug is eliminated, the metabolites may have a longer persistence in certain tissues.

The following table presents a general overview of diclazuril residue findings in chickens.

| Tissue/Excreta | Residue Findings for Diclazuril and its Metabolites | Reference |

|---|---|---|

| Liver | Highest tissue levels of diclazuril. Metabolites are present in significant amounts, with their proportion increasing over time. | europa.eu |

| Kidney | Lower levels of diclazuril compared to the liver. | europa.eu |

| Muscle and Fat | Lowest tissue levels of diclazuril. | europa.eu |

| Excreta (Feces) | Primary route of elimination for diclazuril and its metabolites. Unchanged diclazuril is the major component. | nih.govfao.org |

Assessment of Environmental Persistence and Transport of Hydroxylated Diclazuril Derivatives

The excretion of veterinary drugs and their metabolites can lead to their presence in the environment. The environmental fate of these compounds, including their persistence and transport, is an area of growing concern. Hydroxylation, the process that would form this compound, generally increases the water solubility of a compound compared to its parent form.

This increased polarity could theoretically influence its behavior in soil and water systems. A more water-soluble compound might have a higher potential for leaching into groundwater, while a less soluble parent drug like diclazuril is more likely to bind to soil particles. However, specific studies on the environmental persistence and transport of hydroxylated diclazuril derivatives are lacking in the available scientific literature. General concerns have been raised about the environmental persistence and phytotoxicity of drug residues from the triazine class of anticoccidials. nih.gov

Implications for Understanding Diclazuril Resistance Mechanisms

The development of drug resistance is a significant challenge in the control of coccidiosis. nih.govresearchgate.net Resistance can emerge through various mechanisms, including alterations in the drug's target site or changes in drug metabolism by the parasite.

It is theoretically possible that parasites could develop resistance by enhancing the metabolism of diclazuril into less active or inactive forms. If this compound has reduced anticoccidial activity compared to the parent compound, an increased rate of its formation by the parasite could be a mechanism of resistance. Conversely, if the metabolite is active, resistance mechanisms would likely need to be effective against both the parent drug and its active metabolites.

Current research on diclazuril resistance has focused on identifying genetic markers of resistance in the parasite. nih.gov While these studies have pinpointed genomic regions associated with resistance, the specific role of drug metabolism and the contribution of metabolites like this compound to the resistance phenotype have not been elucidated. Further research would be needed to investigate whether resistant strains of Eimeria metabolize diclazuril differently than susceptible strains.

Emerging Research Frontiers and Future Investigations of 4 Dechloro 4 Hydroxy Diclazuril

In-depth Characterization of Minor and Unidentified Metabolites in Biological Systems

While research has shown that Diclazuril (B1670474) undergoes limited metabolism in many species, with the unchanged parent drug being the primary substance excreted, the focus is now shifting towards identifying and characterizing the minor and previously unidentified metabolites. inchem.org These metabolites, although often present in very small quantities, are crucial for a complete understanding of the drug's disposition and for comprehensive risk assessment.

In rats, for instance, while the parent drug dominates the excreted substances, some metabolism is observable in urine, where two main metabolites have been identified as a glucuronide and a sulfate (B86663) conjugate. inchem.org In sheep, unchanged diclazuril accounted for most of the radioactivity in feces, but two minor metabolites were also observed, each accounting for less than 0.5% of the dose. inchem.org The challenge lies in the fact that none of the individual urinary or fecal metabolites typically account for more than 2% of the administered dose, making their isolation and structural elucidation difficult. inchem.org

A significant finding that underscores the importance of this research area comes from a study in horses, which reported the presence of a previously unidentified Diclazuril metabolite at high concentrations in plasma, particularly after oral administration. researchgate.net This discovery highlights that metabolic pathways may be more complex or species-dependent than previously understood and necessitates further investigation, including the synthesis and characterization of such novel metabolites. researchgate.net

| Metabolite Type | Species Detected In | Biological Matrix | Relative Abundance | Research Status |

| Glucuronide Conjugate | Rat | Urine | Minor (<2% of dose) inchem.org | Identified |

| Sulfate Conjugate | Rat | Urine | Minor (<2% of dose) inchem.org | Identified |

| Unidentified Metabolite 1 | Sheep | Feces | Minor (<0.5% of dose) inchem.org | Observed |

| Unidentified Metabolite 2 | Sheep | Feces | Minor (<0.5% of dose) inchem.org | Observed |

| Unreported Metabolite | Horse | Plasma | High Concentrations researchgate.net | Observed, requires characterization |

Advanced Computational and In Silico Modeling for Predicting Formation and Environmental Fate

To overcome the challenges of detecting and identifying trace-level metabolites and to predict the environmental behavior of Diclazuril derivatives, researchers are increasingly turning to advanced computational and in silico models. creative-biolabs.comjocpr.com These models use computer algorithms and machine learning to predict a compound's metabolic fate and environmental distribution based on its chemical structure. jocpr.comnih.gov

In silico metabolism prediction can be broadly categorized into two types:

Ligand-based approaches : These models, such as Quantitative Structure-Activity Relationship (QSAR) models, assume a compound's metabolic fate is a direct result of its chemical structure. creative-biolabs.comjocpr.com They analyze large databases of known compounds and their metabolic pathways to predict the "sites of metabolism" (SoMs) on a new molecule like 4-Dechloro-4-hydroxy Diclazuril. nih.gov

Structure-based approaches : These methods use information about the enzyme-substrate complex, modeling the interaction between the drug and metabolic enzymes like Cytochrome P450 to predict reaction outcomes. creative-biolabs.com

For environmental fate, process-based models are used to assess the impact of these compounds on the environment. researchgate.net These are quantitative mass balance models that compartmentalize the environment (e.g., soil, water, air) and simulate the transport and transformation processes affecting the chemical. up.ptresearchgate.net Such models are crucial for predicting how derivatives might move through a catchment, their persistence, and their potential for accumulation in different environmental media. researchgate.netfera.co.uk

| Modeling Approach | Application Area | Key Function | Relevance to Diclazuril Derivatives |

| QSAR Models | Metabolism Prediction | Predicts sites of metabolism and potential biotransformation based on chemical structure. jocpr.com | Can forecast the formation of metabolites like this compound. |

| PBPK Modeling | Pharmacokinetics | Simulates absorption, distribution, metabolism, and excretion within a physiological system. researchgate.net | Predicts tissue concentrations and metabolic clearance of derivatives. |

| Mass Balance Models | Environmental Fate | Quantifies chemical inputs, outputs, and transformations within defined environmental compartments. up.pt | Assesses the distribution and persistence of derivatives in soil and water. researchgate.netresearchgate.net |

| Deep Language Models | Metabolite Prediction | Uses sequence-to-sequence architecture to translate a parent drug's structure into its metabolites. nih.gov | Offers a rule-free method to predict a comprehensive range of potential metabolites. |

Development of Harmonized Analytical Standards and Reference Materials for Derivatives

The accuracy and reliability of any study on Diclazuril derivatives depend entirely on the quality of the analytical methods used for their detection and quantification. nih.govresearchgate.net Central to this is the availability of high-purity, certified analytical standards and reference materials. medchemexpress.comlgcstandards.com For compounds like this compound and other metabolites, the development and dissemination of these materials are a key research frontier.

The goal is to establish harmonized standards, which means ensuring that the reference materials are consistent and comparable, regardless of where they are produced or used. This involves production according to internationally recognized requirements, such as ISO 17034, which governs the competence of reference material producers. lgcstandards.com Harmonization is critical for regulatory bodies that monitor residue limits in food products and for research consortia studying environmental contamination, as it ensures that data from different laboratories are comparable. nih.gov

The availability of these standards is a prerequisite for the validation of sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can achieve limits of quantification in the low ng/mL or µg/kg range. nih.govnih.gov

| Standard / Method | Purpose | Key Parameters | Importance for Derivatives |

| Certified Reference Material (CRM) | Calibration & Quality Control | Certified purity, CAS Number (e.g., 101831-37-2 for Diclazuril). medchemexpress.comlgcstandards.com | Essential for accurate quantification of this compound in samples. |

| ISO 17034 Production | Standardization | Ensures competence of reference standard manufacturers and material consistency. lgcstandards.com | Promotes harmonization and comparability of data across different laboratories. |

| LC-MS/MS | Quantitative Analysis | High sensitivity (LOQ ~1 ng/mL) and specificity through multiple reaction monitoring (MRM). nih.gov | Enables reliable detection of trace-level metabolites in complex matrices like plasma and tissue. researchgate.net |

| ELISA | Screening Analysis | High-throughput screening with good sensitivity (IC₅₀ ~0.494 ng/mL). nih.gov | Provides a rapid method for screening large numbers of samples for derivative residues. |

Long-Term Monitoring Studies of Derivatives in Diverse Environmental Compartments

Given that drug and metabolite residues can persist in the environment, long-term monitoring is essential to understand their behavior and potential impact. nih.gov Studies have indicated that Diclazuril itself has a high potential for persistence in soil, with reported degradation half-lives (DT₅₀) ranging from 130 to over 300 days depending on the soil type. herts.ac.uk This suggests that its derivatives could also be persistent, necessitating studies that track their concentrations over extended periods.

Future research must focus on systematic, long-term monitoring in various environmental compartments. This includes:

Terrestrial Field Dissipation Studies : These studies measure the degradation and mobility of a substance in soil under real-world agricultural conditions over time. fera.co.ukrifcon.com

Catchment-Scale Monitoring : This involves sampling soil, surface water, and groundwater within a defined watershed to understand the transport pathways and ultimate fate of the compounds. researchgate.net

Bioaccumulation Studies : Investigating the potential for these compounds to accumulate in non-target organisms within the environment. rifcon.com

Such monitoring programs provide the critical data needed to validate the predictions of environmental fate models and to assess the long-term ecological implications of the use of Diclazuril.

| Environmental Parameter | Finding / Observation | Environmental Compartment | Implication for Future Research |

| Soil Degradation (DT₅₀) | 130 days (silt loam) herts.ac.uk | Soil | Indicates high persistence, requiring long-term monitoring. |

| Soil Degradation (DT₅₀) | 183 days (loam) herts.ac.uk | Soil | Highlights the influence of soil type on persistence. |

| Soil Degradation (DT₅₀) | 303 days (sandy loam) herts.ac.uk | Soil | Confirms slow degradation and potential for accumulation. |

| Phytotoxicity | Residues exhibit relatively high phytotoxicity. nih.gov | Soil / Water | Warrants investigation into the impact on non-target plants. |

| Export Pathways | Transformation products and parent compounds may take different export pathways in catchments. researchgate.net | Agricultural Watersheds | Monitoring must account for both soil runoff and groundwater leaching. |

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of 4-Dechloro-4-hydroxy Diclazuril?

A common approach involves refluxing intermediates like 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours, followed by purification via reduced-pressure distillation and crystallization with water-ethanol (yield: 65%, m.p. 141–143°C). For condensation reactions with substituted benzaldehydes, absolute ethanol and glacial acetic acid are used as catalysts under reflux conditions. Method validation includes melting point determination and yield optimization .

Q. How can High-Performance Liquid Chromatography (HPLC) be optimized for detecting this compound in biological matrices?

Optimal HPLC conditions include:

- Mobile phase : Acetonitrile and ammonium acetate (43:57 v/v)

- Flow rate : 1 mL/min

- Column temperature : 40°C

- Detection wavelength : 280 nm

- Injection volume : 10 µL

Calibration curves show linearity between 50–5000 ng/mL (R² > 0.999). System suitability tests require RSD <2% for retention time, tailing factor, and theoretical plates .

Q. What validation parameters ensure accuracy and precision in diclazuril residue analysis?

- Accuracy : Recovery rates of 98.93–100.05% in spiked tissues, with RSD ≤2.0%.

- Precision : Intraday RSD 0.73%, inter-day RSD 0.54%.

- Specificity : No interfering peaks at the retention time (7.88 min) in blank matrices.

Validation follows ICH guidelines, including linearity, range, and robustness testing .

Q. What are the acute toxicity profiles of this compound in preclinical models?

In mice and rats, acute toxicity studies show no mortality at oral doses ≤5 g/kg body weight. Clinical effects include non-specific CNS symptoms (e.g., lethargy) and gastrointestinal disturbances (e.g., vomiting in dogs). Autopsy findings reveal no macroscopic organ damage, supporting low acute toxicity .

Advanced Research Questions

Q. How does lactic dehydrogenase (LDH) activity correlate with this compound resistance in Eimeria tenella?

Resistance mechanisms involve mutations in EtLDH (lactic dehydrogenase gene), altering NADH/NAD+ ratios during anaerobic stages (schizogony/gametogony). Comparative studies between drug-sensitive and resistant strains show reduced diclazuril inhibition of recombinant EtLDH. Flow cytometry confirms impaired sporozoite invasion post-treatment, linked to ATP/NAD+ depletion .

Q. What toxicokinetic challenges arise in evaluating this compound for teratogenicity?

Oral absorption in rabbits is saturable, with plasma concentrations plateauing at doses >640 mg/kg. Peak plasma levels (Cmax) range from 4 µg/mL (80 mg/kg) to 26 µg/mL (1280 mg/kg). Poor dose linearity and slow elimination complicate exposure assessments, necessitating repeated sampling over 24h for accurate AUC calculations .

Q. How do formulation strategies like solid dispersions improve this compound bioavailability?

Solid dispersions using carriers like PVP or PEG enhance solubility and dissolution rates. Key parameters include:

- Carrier ratio : 1:5–1:10 (drug:carrier)

- Preparation method : Solvent evaporation or melt extrusion.

X-ray diffraction confirms amorphous state formation, while in vitro release studies show >90% dissolution within 60 min .

Q. What statistical frameworks are recommended for analyzing anticoccidial efficacy data?

- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Duncan’s test for multiple comparisons).

- Survival analysis : Kaplan-Meier curves for sporozoite invasion inhibition.

- Regression models : Correlate dose-response relationships (e.g., LC50 calculations). Data should be reported as mean ± SE, with p <0.05 as significance threshold .

Q. How does this compound induce apoptosis in Eimeria tenella merozoites?

Mechanisms include mitochondrial transmembrane potential (ΔΨm) collapse, cytochrome c release, and caspase-3 activation. Flow cytometry of Annexin V/PI-stained merozoites shows 30–40% apoptosis at 1 µg/mL diclazuril. Electron microscopy confirms ultrastructural damage (e.g., vacuolization) .

Q. What molecular interactions drive this compound’s binding to target enzymes?

Docking studies suggest hydrogen bonding between the triazine-dione moiety and His<sup>159</sup>/Asp<sup>121</sup> residues in E. tenella lactate dehydrogenase. Van der Waals interactions with hydrophobic pockets enhance binding affinity (ΔG = −9.2 kcal/mol). Mutations in resistant strains (e.g., Gly<sup>163</sup>→Arg) disrupt these interactions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.